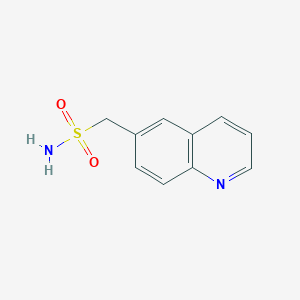

(Quinolin-6-yl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinolin-6-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWGPBNBGQWMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CS(=O)(=O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for the Quinoline-Sulfonamide Moiety

The formation of the quinoline-sulfonamide linkage is a critical step, with several established pathways available to synthetic chemists.

The most direct route to quinoline-sulfonamides involves the reaction of an aminoquinoline with a sulfonyl chloride. In the context of (Quinolin-6-yl)methanesulfonamide, this would typically involve the reaction of 6-aminoquinoline (B144246) with methanesulfonyl chloride. This acylation reaction is a common and efficient method for forming sulfonamides. nih.gov The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net The choice of solvent and base is crucial for achieving high yields and purity. researchgate.netmdpi.com

The precursor, 6-aminoquinoline, can be synthesized through various methods, often involving the reduction of a corresponding 6-nitroquinoline. clockss.org This multi-step process highlights that even "direct" sulfonamidation relies on the prior availability of a suitably functionalized quinoline (B57606) core.

Table 1: Reagents for Direct Sulfonamidation

| Reactant A | Reactant B | Base (Example) | Product Type |

|---|---|---|---|

| 6-Aminoquinoline | Methanesulfonyl Chloride | Pyridine | This compound |

This table illustrates the general components for a direct sulfonamidation reaction.

In many instances, the quinoline core itself is assembled through a multi-step sequence, with the sulfonamide group being introduced at a later stage. This approach allows for greater control over the substitution pattern of the quinoline ring. acs.orgnih.gov For example, a synthetic route might begin with a substituted aniline (B41778) that already contains a precursor to the methanesulfonamide (B31651) group, or a group that can be readily converted to it. nih.govresearchgate.net

One common strategy involves the synthesis of a 4-chloroquinoline (B167314) derivative, which can then undergo nucleophilic substitution with an appropriate aminobenzenesulfonamide. nih.gov For instance, 6-substituted-4-hydroxyquinolines can be prepared and subsequently chlorinated with phosphorus oxychloride (POCl₃). nih.govresearchgate.net These chlorinated intermediates are then reacted with aminobenzenesulfonamides to yield the final quinoline-sulfonamide hybrids. researchgate.netnih.gov This multi-step approach provides significant modularity, allowing for the synthesis of a diverse library of compounds. researchgate.net

Classic named reactions provide powerful tools for constructing the quinoline ring system from acyclic precursors. These methods are fundamental to creating the scaffold upon which the methanesulfonamide group is placed.

Skraup and Doebner-von Miller Reactions: These are among the oldest and most well-known methods for quinoline synthesis. eijppr.comnih.gov The Skraup synthesis typically involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.govlookchem.com The Doebner-von Miller reaction is a more versatile variation that uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst. nih.govlookchem.comresearchgate.net These reactions can be used to prepare quinolines that are subsequently functionalized at the 6-position. However, achieving specific regioselectivity with meta-substituted anilines can be challenging. eijppr.comresearchgate.net

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govijcce.ac.ir It is a straightforward and high-yielding approach for producing poly-substituted quinolines. ijcce.ac.ir By selecting appropriately substituted starting materials, one can construct a quinoline ring with a group at the 6-position that is either a sulfonamide or can be converted into one. The reaction is often catalyzed by acids or bases and can be performed under solvent-free conditions. ijcce.ac.ir

Combes Synthesis: The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. eijppr.comresearchgate.net This method also provides a viable route to substituted quinolines that can serve as precursors to the target compound.

Table 2: Comparison of Classic Quinoline Syntheses

| Reaction Name | Typical Reactants | Key Features |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Harsh conditions, forms unsubstituted quinoline backbone. nih.gov |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Versatile, allows for substituted quinolines. nih.govlookchem.com |

| Friedländer Annulation | 2-Aminoaryl Ketone, Methylene (B1212753) Ketone | High yields, straightforward for poly-substituted quinolines. ijcce.ac.ir |

This table summarizes key aspects of classical methods used to construct the quinoline ring.

Regioselective Synthesis of 6-Substituted Quinoline-Methanesulfonamide Analogues

Achieving regioselectivity, particularly substitution at the C6 position of the quinoline ring, is a critical challenge in the synthesis of this compound and its analogues. While classical methods like the Skraup or Doebner-von Miller reactions can produce 6-substituted quinolines if a para-substituted aniline is used as a starting material, modern methods often rely on C-H functionalization. eijppr.com

However, direct metal-catalyzed C-H functionalization at the C6 position of quinoline is notably difficult and rarely reported. mdpi.comnih.gov More commonly, functionalization occurs at other positions, such as C2, C8, or C5. mdpi.comnih.govnih.govresearchgate.net Therefore, regioselective synthesis of 6-substituted quinolines often relies on building the ring from a pre-functionalized arene (e.g., a para-substituted aniline) or through dearomative strategies. eijppr.comnih.gov For example, a dearomative hydroboration of quinolines has been shown to selectively introduce boron at the 5,6- or 5,8-positions, which can then be further functionalized. nih.gov

Strategies for Functionalization and Derivatization at the Quinoline and Sulfonamide Moieties

Once the this compound scaffold is assembled, further functionalization can be explored to modify its properties.

Quinoline Ring Derivatization: The quinoline ring can undergo various transformations. C-H activation, while challenging at C6, can be directed to other positions like C2 or C8, often using the quinoline nitrogen or a quinoline N-oxide as a directing group. mdpi.comorganic-chemistry.org This allows for the introduction of alkyl, aryl, or other functional groups. mdpi.comnih.gov For example, palladium-catalyzed C2 arylation of quinoline N-oxides has been demonstrated. mdpi.com

Sulfonamide Moiety Derivatization: The sulfonamide group itself offers opportunities for modification. While the primary (unsubstituted) sulfonamide is common, N-alkylation or N-arylation can be performed to create secondary or tertiary sulfonamides. researchgate.net These reactions typically involve treating the primary sulfonamide with an alkyl or aryl halide in the presence of a base.

Optimization of Reaction Conditions and Enhancement of Synthetic Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in all synthetic approaches. For sulfonamide synthesis, this includes the careful selection of solvents, bases, and reaction temperatures. researchgate.netnih.gov For instance, in the coupling of thiols and amines to form sulfonamides, catalysts like copper iodide (CuI) have been employed. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. Through various NMR experiments, it is possible to map the carbon and proton framework, providing unambiguous evidence for the connectivity and spatial arrangement of atoms. For (Quinolin-6-yl)methanesulfonamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be employed for a complete structural assignment. tsijournals.comresearchgate.net

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring and the methylene (B1212753) (-CH₂-) group.

The quinoline ring system's six aromatic protons would appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. uncw.edu Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) would be dictated by their position relative to the nitrogen atom and the methanesulfonamide (B31651) substituent. The methylene protons, being adjacent to the electron-withdrawing sulfonamide group and the quinoline ring, are expected to resonate as a singlet at approximately δ 4.5-5.0 ppm. The amide proton (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Quinoline H-2 | ~8.8-9.0 | Doublet of doublets (dd) |

| Quinoline H-3 | ~7.4-7.6 | Doublet of doublets (dd) |

| Quinoline H-4 | ~8.0-8.2 | Doublet (d) |

| Quinoline H-5 | ~7.8-8.0 | Doublet (d) |

| Quinoline H-7 | ~7.6-7.8 | Doublet of doublets (dd) |

| Quinoline H-8 | ~8.1-8.3 | Doublet (d) |

| Methylene (-CH₂-) | ~4.5-5.0 | Singlet (s) |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. This compound has ten carbon atoms. The quinoline ring contains nine carbons, which are expected to appear in the aromatic region (δ 120-155 ppm). researchgate.netnih.gov The methylene carbon, attached to the sulfonamide group, would be found further upfield. The specific chemical shifts are influenced by the electronic effects of the nitrogen heteroatom and the substituent.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150-152 |

| C3 | ~121-123 |

| C4 | ~135-137 |

| C4a | ~128-130 |

| C5 | ~129-131 |

| C6 | ~136-138 |

| C7 | ~127-129 |

| C8 | ~121-123 |

| C8a | ~147-149 |

Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, ROESY, HSQC, HMBC)

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would reveal the connectivity between adjacent protons on the quinoline ring, such as H-2 with H-3, H-3 with H-4, and H-7 with H-8.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which helps to confirm the stereochemistry and conformation, although it is less critical for a rigid aromatic system like this one.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It would allow for the unambiguous assignment of each protonated carbon in the quinoline ring and the methylene group by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, the methylene protons would show a correlation to the C-6 carbon of the quinoline ring, confirming the attachment point of the methanesulfonamide group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it can distinguish between compounds with the same nominal mass.

For this compound, which has the molecular formula C₁₀H₁₀N₂O₂S, HRMS would be used to confirm this composition. sigmaaldrich.com The calculated monoisotopic mass of the neutral molecule is 222.0463 g/mol . In a typical electrospray ionization (ESI) experiment run in positive mode, the compound would be observed as the protonated molecule, [M+H]⁺. The experimental m/z value should match the theoretical value for [C₁₀H₁₁N₂O₂S]⁺ within a very narrow tolerance (typically < 5 ppm). nih.gov

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The sulfonamide group is particularly prominent, showing strong asymmetric and symmetric stretching vibrations for the S=O bonds. The N-H bonds of the primary amide will also have distinct stretching frequencies. The aromatic quinoline ring will contribute C-H and C=C stretching bands. nih.gov

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Symmetric & Asymmetric Stretch | 3400-3200 |

| C-H (Aromatic) | Stretch | 3100-3000 |

| C=C, C=N (Aromatic) | Ring Stretch | 1600-1450 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350-1315 |

| S=O (Sulfonamide) | Symmetric Stretch | 1170-1150 |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

X-ray Diffraction (XRD) on a single crystal provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound would need to be grown. If successful, the crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate a detailed model of the crystal lattice and the molecule's structure within it. This technique would unambiguously confirm the connectivity and provide invaluable information on the molecule's conformation and how it packs in the solid state. While no published crystal structure for this specific compound is currently available, XRD remains the gold standard for absolute structure determination.

Elemental Analysis in Establishing Compound Purity and Composition

Elemental analysis is a cornerstone technique in the characterization of synthesized compounds, providing a quantitative measure of the constituent elements, typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This method is crucial for confirming that the synthesized compound has the expected atomic composition as dictated by its molecular formula. For this compound, the molecular formula is established as C₁₀H₁₀N₂O₂S.

The analysis is conducted using specialized instruments that combust a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion gases are then separated and quantified to determine the percentage by mass of each element. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, is considered a strong indicator of the compound's purity and the successful synthesis of the target molecule.

Theoretical Elemental Composition of this compound

The theoretical percentages of each element are derived from the atomic weights of the constituent atoms and the molecular weight of the compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 53.56 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.50 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.50 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.27 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.31 |

| Total | 224.29 | 100.00 |

Table 1. Theoretical Elemental Composition of this compound.

In a typical research setting, the synthesis of this compound would be followed by its purification, often through recrystallization or chromatography. A sample of the purified compound would then be subjected to elemental analysis. The results would be presented in a format similar to the table below, comparing the "calculated" (theoretical) and "found" (experimental) values.

Hypothetical Comparison of Theoretical and Experimental Elemental Analysis Data

| Element | Theoretical % | Found % |

| C | 53.56 | Data not available |

| H | 4.50 | Data not available |

| N | 12.50 | Data not available |

| S | 14.31 | Data not available |

Table 2. A template for comparing theoretical and experimental elemental analysis data for this compound.

The absence of publicly accessible experimental data underscores the specialized nature of this compound and highlights the importance of consulting primary research literature for detailed characterization information. The concordance of such experimental data with the theoretical values would provide critical evidence for the structural integrity and purity of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govrsc.org For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), are employed to optimize molecular geometry and predict a variety of chemical properties. nih.govresearchgate.netnih.gov

Geometry Optimization and Conformational Analysis

In related sulfonamide structures, the conformational orientation is significantly influenced by the rotation around the C-S and S-N bonds. These rotations determine the spatial relationship between the quinoline ring and the methanesulfonamide (B31651) group. Intramolecular hydrogen bonds, if present, can play a crucial role in stabilizing specific conformations. Studies on similar quinoline derivatives have analyzed the dihedral angles between the quinoline system and attached functional groups to understand the molecule's planarity and steric hindrance. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. uobaghdad.edu.iq A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For quinoline-sulfonamide derivatives, the HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO may be distributed across the sulfonamide group and other parts of the molecule. This distribution dictates how the molecule will interact with other reagents.

| Parameter | Significance | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor (more nucleophilic). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor (more electrophilic). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. For (Quinolin-6-yl)methanesulfonamide, these areas are expected around the oxygen atoms of the sulfonamide group and the nitrogen atom of the quinoline ring. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. Such areas would likely be found around the hydrogen atoms of the sulfonamide's NH group.

Analysis of Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity and stability. nih.govmdpi.com These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, indicating its energy lowering upon maximal electron acceptance from the environment.

These parameters are invaluable for comparing the reactivity of different derivatives within a chemical series. nih.govscience.gov

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ ≈ -χ) | A measure of the propensity to accept electrons. |

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.orgmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax). researchgate.netrsc.org

For quinoline-sulfonamide derivatives, the absorption bands in the UV-Vis spectrum are typically due to π → π* and n → π* transitions. rsc.org These transitions often involve intramolecular charge transfer, for instance, from the quinoline moiety to the sulfonamide group. researchgate.net Theoretical predictions can be correlated with experimental data to confirm the nature of these electronic transitions. researchgate.netmdpi.com Studies on similar quinoline derivatives have reported absorption maxima in the range of 337 nm to 342 nm. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a specific protein target. This technique is essential in drug discovery for understanding binding mechanisms and for virtual screening of potential drug candidates.

For quinoline-sulfonamide derivatives, docking studies have been performed against various biological targets implicated in diseases like cancer and bacterial infections. nih.govnih.gov These simulations help to identify key amino acid residues in the protein's active site that interact with the ligand. The binding affinity is often estimated as a docking score (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. uobaghdad.edu.iq Common interactions include hydrogen bonds (e.g., with the sulfonamide NH or O atoms), hydrophobic interactions, and π-π stacking with aromatic residues in the binding pocket.

| Potential Protein Target Class | Example Target | Key Interactions with Sulfonamide/Quinoline Moiety |

|---|---|---|

| Kinases | Carbonic Anhydrase (CA) IX | The sulfonamide group coordinates with the Zn2+ ion in the active site; hydrogen bonds with threonine residues. nih.gov |

| Bacterial Enzymes | DNA Gyrase | Hydrogen bonding involving the quinoline nitrogen; hydrophobic interactions with the quinolone core. nih.gov |

| Chaperone Proteins | Heat Shock Protein 27 (Hsp27) | Hydrogen bonds and hydrophobic interactions within the protein's binding domain. |

Elucidation of Proposed Binding Modes and Affinities with Biological Receptors

Molecular docking simulations are a cornerstone in predicting how a ligand such as this compound might bind to a biological receptor. For quinoline-based compounds, a recurrent binding motif involves the quinoline nitrogen atom acting as a hydrogen bond acceptor. researchgate.net This interaction is often observed with key amino acid residues in the hinge region of kinase domains, a common target for quinoline derivatives in cancer therapy. researchgate.net For instance, in studies of c-Met kinase inhibitors, the quinoline nitrogen consistently forms a hydrogen bond with the backbone of Met1160. researchgate.net

Furthermore, the sulfonamide group is a well-established zinc-binding group in various metalloenzymes, notably carbonic anhydrases (CAs). nih.govnih.gov In docking studies of quinoline-based sulfonamides targeting CAs, the sulfonamide moiety coordinates with the zinc ion in the active site. nih.govnih.gov The nitrogen atom of the sulfonamide can also form hydrogen bonds with nearby residues, such as Thr199 in many CA isozymes, further stabilizing the complex. nih.gov

Table 1: Predicted Binding Interactions of this compound with Representative Receptors

| Receptor Target | Proposed Key Interactions | Interacting Moieties of the Compound |

| Tyrosine Kinases (e.g., c-Met) | Hydrogen bonding with hinge region residues (e.g., Met). π-π stacking with aromatic residues (e.g., Tyr). | Quinoline nitrogen. Quinoline ring. |

| Carbonic Anhydrases (e.g., CA IX) | Coordination with the active site zinc ion. Hydrogen bonding with active site residues (e.g., Thr199). | Sulfonamide group. Sulfonamide NH and SO2 groups. |

Identification of Key Intermolecular Interactions and Critical Amino Acid Residues at Binding Sites

Building on the proposed binding modes, the identification of specific intermolecular interactions and the amino acid residues involved is crucial for understanding the basis of molecular recognition. For quinoline sulfonamides, a number of critical interactions have been identified through computational studies of related compounds.

In the context of kinase inhibition, beyond the pivotal hydrogen bond with the hinge region, hydrophobic interactions with residues in the ATP-binding pocket are critical. The planar quinoline ring can engage in favorable π-π stacking interactions with aromatic residues like tyrosine and phenylalanine. researchgate.net

For carbonic anhydrase inhibitors, the sulfonamide group's interaction with the zinc ion is paramount. Additionally, a network of hydrogen bonds often stabilizes the inhibitor within the active site. The sulfonamide NH can act as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors. Key amino acid residues frequently involved in these interactions include those of the "catalytic triad" and other residues lining the active site cavity. nih.govrsc.org

Table 2: Critical Amino Acid Residues and Intermolecular Interactions for Quinoline Sulfonamides

| Interaction Type | Description | Key Amino Acid Residues (Examples) |

| Hydrogen Bonding | Crucial for anchoring the ligand and providing specificity. | Met, Thr, Tyr, Gln, Asn |

| π-π Stacking | Occurs between the aromatic quinoline ring and aromatic amino acid side chains. | Tyr, Phe, His |

| Hydrophobic Interactions | Interactions between the non-polar regions of the ligand and receptor. | Val, Leu, Ile, Ala |

| Metal Coordination | The sulfonamide group chelating with a metal ion in the active site. | His (coordinating the zinc ion) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new compounds and provides insights into the structural features that are important for efficacy.

For quinoline and sulfonamide derivatives, various QSAR models have been developed to predict their efficacy against different biological targets. nih.gov These models are typically built using a training set of compounds with known activities and then validated using a separate test set. The models often employ statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. For a series of quinoline derivatives, a 3D-QSAR study using CoMFA and CoMSIA models could yield statistically significant models with good predictive power (e.g., q² > 0.5 and r² > 0.7), indicating a reliable correlation between the 3D fields and biological activity. nih.gov

Quantum chemical descriptors, which are calculated from the electronic structure of the molecules, are powerful parameters in QSAR modeling. These descriptors can quantify various electronic and geometric properties that are believed to influence biological activity.

Commonly used quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting capabilities of the molecule, respectively.

Dipole moment: This descriptor can be important for interactions in polar environments.

Atomic charges: The distribution of charges on the atoms can indicate sites for electrostatic interactions.

Molecular electrostatic potential (MEP): This provides a 3D map of the electrostatic potential around the molecule, highlighting regions that are likely to engage in electrostatic interactions.

In QSAR studies of sulfonamides, it has been shown that descriptors related to the electronic properties of the sulfonamide group, such as the charges on the sulfur and oxygen atoms, can be well-correlated with their inhibitory activity against enzymes like carbonic anhydrase. nih.gov

Table 3: Key Quantum Chemical Descriptors and Their Significance in QSAR Models of Quinoline Sulfonamides

| Descriptor | Significance in Biological Activity |

| HOMO Energy | Relates to the ability to donate electrons in charge-transfer interactions. |

| LUMO Energy | Relates to the ability to accept electrons in charge-transfer interactions. |

| Dipole Moment | Influences long-range electrostatic interactions and solubility. |

| Partial Atomic Charges | Indicates specific sites for electrostatic interactions and hydrogen bonding. |

| Molecular Electrostatic Potential (MEP) | Provides a visual representation of regions prone to electrophilic or nucleophilic attack. |

Molecular Dynamics (MD) Simulations in Interfacial Adsorption Studies

While most computational studies on quinoline sulfonamides focus on their interaction with specific protein targets, MD simulations can also be employed to study their behavior at interfaces, such as a lipid bilayer or a solid surface. This is particularly relevant for understanding the absorption and distribution of a drug molecule.

MD simulations of quinoline derivatives at a water-membrane interface can reveal how the molecule partitions between the aqueous and lipid phases. The orientation and depth of insertion of the molecule into the membrane can be determined, providing insights into its passive diffusion characteristics. The quinoline ring, being largely hydrophobic, would be expected to preferentially partition into the non-polar core of a lipid bilayer. The more polar methanesulfonamide group would likely be oriented towards the polar head group region or the aqueous phase. These simulations can provide valuable information for predicting the bioavailability of this compound.

Enzyme Inhibition Mechanisms and Biological Target Interactions in Vitro Studies

Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is a classic zinc-binding group, making it a cornerstone for the design of Carbonic Anhydrase inhibitors (CAIs). nih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological and pathological processes. nih.gov Certain isoforms, particularly the tumor-associated hCA IX and XII, are key targets in anticancer drug design. nih.govresearchgate.net

Research into a series of quinoline-based benzenesulfonamides (QBS), which share the core quinoline (B57606) and sulfonamide features with (Quinolin-6-yl)methanesulfonamide, has detailed their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and hCA II, and the transmembrane, cancer-related hCA IX and hCA XII.

In one study, a series of 4-anilinoquinoline benzenesulfonamides were synthesized and evaluated. The position of the sulfonamide group on the anilino ring significantly influenced inhibitory activity. Generally, these compounds displayed weak to moderate inhibition against the cytosolic hCA I and II isoforms but showed potent, nanomolar-level inhibition against the cancer-associated hCA IX and hCA XII isoforms. nih.govresearchgate.net For instance, para-sulfonamide derivatives (compounds 13a-c ) showed strong inhibition of hCA IX with inhibition constants (Kᵢs) of 5.5-25.8 nM and hCA XII with Kᵢs of 8.7-13.2 nM. nih.gov A meta-sulfonamide derivative, 11c , was also a highly potent hCA IX inhibitor with a Kᵢ of 8.4 nM. nih.gov

Table 1: Inhibition Constants (Kᵢ, nM) of Representative Quinoline-Based Benzenesulfonamides against hCA Isoforms Data sourced from a study on 4-anilinoquinoline derivatives. nih.govresearchgate.net

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 11c | 365.7 | 108.9 | 8.4 | 48.3 |

| 13a | 895.4 | 89.7 | 25.8 | 9.8 |

| 13b | 945.8 | 58.4 | 5.5 | 13.2 |

| 13c | >10000 | 254.7 | 18.6 | 8.7 |

| AAZ * | 250 | 12 | 25 | 5.7 |

*Acetazolamide (AAZ) is a standard, clinically used CA inhibitor shown for comparison.

A critical goal in developing CAIs, especially for oncology, is achieving selectivity for tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II) to minimize off-target effects. mdpi.com The quinoline-based sulfonamides have demonstrated promising selectivity profiles.

The para-substituted derivatives 13a-c exhibited excellent selectivity for inhibiting hCA IX and XII over hCA I. nih.gov For example, compound 13b was over 170-fold more selective for hCA IX than for hCA I. nih.govresearchgate.net Similarly, compound 13c was over 1150-fold more selective for hCA XII than for hCA I. nih.govresearchgate.net This selectivity is attributed to the specific interactions of the quinoline tail within the active site cavities of the different isoforms. nih.gov The active sites of hCA IX and XII are roomier than those of hCA I and II, allowing the bulky quinoline moiety to form favorable hydrophobic and van der Waals interactions that enhance binding affinity and selectivity. nih.govmdpi.com

The primary mechanism of inhibition for sulfonamide-based CAIs involves the direct coordination of the deprotonated sulfonamide group (SO₂NH⁻) to the catalytic Zn²⁺ ion within the enzyme's active site. mdpi.comnih.gov This interaction displaces or prevents the binding of a zinc-coordinated water molecule (or hydroxide (B78521) ion), which is essential for the catalytic cycle, thereby halting the enzyme's activity. nih.govnih.gov

For the quinoline-based sulfonamides, the sulfonamide moiety serves as the crucial zinc-anchoring group. nih.govresearchgate.net The rest of the molecule, often referred to as the "tail," extends into the active site cavity and can form additional interactions that dictate affinity and isoform selectivity. The fused, lipophilic quinoline ring is particularly effective at forming significant hydrophobic and π-stacking interactions with hydrophobic residues in the active site. nih.gov Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, further stabilizing the inhibitor-enzyme complex. nih.gov The strategic placement of the sulfonamide group and the orientation of the quinoline tail are key factors in achieving high-potency and selective inhibition. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.govcriver.com Inhibitors of these enzymes are important therapeutics for neurological disorders such as depression and Parkinson's disease. criver.comnih.gov The quinoline scaffold has also been incorporated into molecules designed as MAO inhibitors. nih.govnih.gov

Studies on various quinoline-sulfonamide derivatives have shown that they can act as dual inhibitors of both MAO-A and MAO-B or exhibit selectivity for one isoform. nih.gov The potency and selectivity are highly dependent on the substitution pattern on the quinoline and sulfonamide components.

In a study of novel quinoline-sulfonamides, several compounds exhibited potent, sub-micromolar inhibition of both enzymes. For example, compound a5 was the most potent MAO-A inhibitor with an IC₅₀ value of 0.59 µM, while compound a12 was the most potent MAO-B inhibitor with an IC₅₀ of 0.47 µM. nih.gov This demonstrates that the quinoline-sulfonamide framework is a viable template for developing inhibitors of both MAO isoforms. The differential activity is influenced by interactions within the active site, which has distinct substrate cavities for MAO-A and MAO-B. nih.gov

Table 2: Inhibitory Concentration (IC₅₀, µM) of Representative Quinoline-Sulfonamides against MAO Isoforms Data sourced from a study on a series of novel quinoline-sulfonamides. nih.gov

| Compound | MAO-A (IC₅₀, µM) | MAO-B (IC₅₀, µM) |

| a5 | 0.59 ± 0.04 | 1.12 ± 0.09 |

| a6 | 0.81 ± 0.05 | 0.89 ± 0.06 |

| a11 | 1.01 ± 0.08 | 0.65 ± 0.04 |

| a12 | 1.15 ± 0.09 | 0.47 ± 0.03 |

The mode of inhibition (reversible or irreversible) is a critical parameter for MAO inhibitors. While irreversible inhibitors are used clinically, reversible inhibitors can offer a better safety profile by allowing the enzyme to regain activity after the drug is cleared. criver.com

Kinetic studies on some classes of MAO inhibitors with related structures, such as 1-indanones, have established them as reversible and competitive inhibitors. nih.gov For the quinoline-sulfonamide class, molecular docking studies suggest that these compounds bind non-covalently within the active site. nih.gov The interactions observed, such as hydrogen bonds with tyrosine residues and π-π stacking with the FAD cofactor, are characteristic of reversible binding. nih.gov While specific dialysis experiments to definitively prove reversibility for the quinoline-sulfonamides cited were not detailed, the nature of the predicted interactions strongly suggests a reversible mode of inhibition. nih.govnih.gov

Table of Mentioned Compounds

| Name/Identifier | Chemical Class |

| This compound | Quinoline Methanesulfonamide (B31651) |

| 11c (4-((2-Chloro-6-methylquinolin-4-yl)amino)-3-methylbenzenesulfonamide) | Quinoline-Based Benzenesulfonamide |

| 13a (4-((2,6-Dichloroquinolin-4-yl)amino)benzenesulfonamide) | Quinoline-Based Benzenesulfonamide |

| 13b (4-((2-Chloro-6-methoxyquinolin-4-yl)amino)benzenesulfonamide) | Quinoline-Based Benzenesulfonamide |

| 13c (4-((6-Chloro-2-(3,5-bis(trifluoromethyl)phenyl)quinolin-4-yl)amino)benzenesulfonamide) | Quinoline-Based Benzenesulfonamide |

| a5 , a6 , a11 , a12 | Quinoline-Sulfonamide Derivatives |

| Acetazolamide (AAZ) | Sulfonamide Drug |

Cholinesterase (ChE) Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system. Their inhibition is a key strategy in managing conditions like Alzheimer's disease. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

While direct studies on this compound's cholinesterase inhibitory activity are not extensively detailed in the provided context, the broader class of quinoline derivatives has been investigated for this purpose. For instance, various benzohydrazide (B10538) derivatives have demonstrated dual inhibition of both AChE and BChE, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. nih.gov Some of these compounds showed inhibitory activity comparable to or better than the established drug rivastigmine. nih.gov Similarly, allicin (B1665233) has been shown to inhibit AChE in a concentration-dependent manner, with an IC50 value of 61.62 μM, while showing weaker inhibition of BChE. nih.gov These findings highlight the potential of quinoline-based structures to interact with and inhibit cholinesterase enzymes, suggesting a promising area for further investigation of this compound itself.

DNA Methyltransferase (DNMT) Inhibition

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification. nih.gov Dysregulation of DNA methylation is a hallmark of many cancers, making DNMTs attractive therapeutic targets. nih.gov

In Vitro Mechanistic Characterization of DNMT Inhibition

Quinoline-based compounds, notably SGI-1027, a molecule related to this compound, have been identified as potent inhibitors of DNMTs. nih.govnih.gov SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B with comparable IC50 values in the range of 6–13 µmol/L. nih.gov The mechanism of inhibition involves competition with the S-adenosylmethionine (SAM) binding site in the methylation reaction. nih.gov Further studies have characterized the in-vitro mechanism of SGI-1027 and its analogs as being non-competitive with the methyl donor cofactor, S-adenosyl-l-methionine (AdoMet), but competitive with the DNA substrate. nih.gov

Interestingly, some novel quinoline compounds have demonstrated a dual mechanism of action, acting as both DNMT inhibitors (mainly DNMT3A) and inducers of DNMT protein degradation. nih.gov For example, certain bis-quinoline isomers exhibited potent inhibition of hDNMT3A, with one meta-meta isomer showing an EC50 of 0.8 µM. nih.gov

Studies on DNA-Compound Interactions and their Role in Inhibition

Research indicates that the interaction of quinoline-based inhibitors with DNA plays a crucial role in their inhibitory mechanism. nih.gov For some analogs of SGI-1027, deviations from the Michaelis-Menten model in DNA competition experiments suggested a direct interaction with DNA. nih.gov While SGI-1027 itself is a weak DNA ligand, a more potent analog was found to interact strongly with DNA. nih.gov It has been proposed that this class of compounds inhibits DNMTs by interacting with DNA and destabilizing the enzymatic complex. nih.gov Specifically, one potent inhibitor was shown to only interact with DNMT when the DNA was present, leading to the destabilization of the DNMT1-AdoMet-DNA complex. nih.gov Recent findings also suggest that some quinoline-based derivatives intercalate into a DNA substrate bound by the enzyme, causing a significant conformational shift that moves the catalytic domain away from the DNA. biorxiv.org

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibition

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. researchgate.net Its frequent dysregulation in cancer has made dual inhibitors of PI3K and mTOR highly sought-after therapeutic agents. nih.gov

Inhibition of Class I PI3Ks and mTOR Kinase Activity

A series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides have been synthesized and identified as potent dual inhibitors of PI3K and mTOR. researchgate.net One particular compound, 17e, demonstrated significant inhibition of Class I PI3Ks and mTOR at low nanomolar levels. researchgate.net Another study on novel 4-acrylamido-quinoline derivatives reported remarkable inhibition against PI3Kα, with IC50 values ranging from 0.50 to 2.03 nM. nih.gov A representative compound from this series, 8i, also significantly inhibited other class I PI3Ks and mTOR. nih.gov This compound was shown to down-regulate key biomarkers of the PI3K/Akt/mTOR signaling pathway in PC3 cells at concentrations as low as 5 nM. nih.gov The quinoline scaffold is a common feature in PI3K inhibitors, with compounds like dactolisib (B1683976) (NVP-BEZ235) and apitolisib (B1684593) (GDC-0980) being well-studied examples of imidazo[4,5-c]quinoline derivatives that potently inhibit PI3K and mTOR. nih.gov

Below is an interactive table summarizing the inhibitory activities of various quinoline derivatives against their respective targets.

| Compound Class | Target Enzyme(s) | Key Findings | IC50/EC50 Values |

| Benzohydrazide derivatives | AChE, BChE | Dual inhibition | AChE: 44–100 µM, BChE: from 22 µM nih.gov |

| SGI-1027 (Quinoline-based) | DNMT1, DNMT3A, DNMT3B | Competitive with SAM, non-competitive with AdoMet, competitive with DNA | 6–13 µmol/L nih.govnih.gov |

| Bis-quinoline isomers | hDNMT1, hDNMT3A | Potent inhibition, especially against hDNMT3A | EC50 = 0.8 µM (for meta-meta isomer against hDNMT3A) nih.gov |

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides | PI3K, mTOR | Potent dual inhibition of Class I PI3Ks and mTOR | Low nanomolar levels researchgate.net |

| 4-Acrylamido-quinoline derivatives | PI3Kα, other Class I PI3Ks, mTOR | Remarkable inhibition of PI3Kα | IC50: 0.50–2.03 nM (against PI3Kα) nih.gov |

Effects on Downstream Signaling Pathways (e.g., pAkt phosphorylation)

The direct effects of this compound on downstream signaling pathways, such as the phosphorylation of Akt (protein kinase B), have not been specifically detailed in publicly available scientific literature. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and angiogenesis. Inhibition of key kinases in this pathway can lead to a decrease in the phosphorylation of Akt (pAkt). While various quinoline derivatives have been investigated for their inhibitory effects on this pathway, specific data for this compound is not available.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Currently, there is no specific information in peer-reviewed scientific literature to suggest that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that are crucial for cell proliferation and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a significant target for therapeutic intervention. Numerous quinoline-based compounds have been developed as EGFR inhibitors; however, in vitro studies to determine the EGFR inhibitory activity of this compound have not been reported.

Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibition

There is no publicly available scientific evidence to indicate that this compound acts as an inhibitor of the Mesenchymal-Epithelial Transition Factor (c-MET) protein kinase. The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell motility, invasion, and proliferation. Aberrant c-MET signaling is implicated in the development and progression of various cancers. The development of small-molecule inhibitors of c-MET, including several with a quinoline scaffold, is an active area of research. However, specific in vitro enzyme inhibition assays to evaluate the effect of this compound on c-MET kinase activity have not been described in the scientific literature.

Hepatitis C Virus NS5B Polymerase Inhibition

This compound has been identified as a potential inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This is based on its inclusion in a patent for anti-infective agents aimed at inhibiting the replication of RNA viruses, including HCV jackwestin.com. The NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the HCV genome, making it a prime target for antiviral drug development.

While the patent literature suggests this potential activity, detailed in vitro enzymatic assay data, such as specific IC50 values against NS5B polymerase from various HCV genotypes, are not provided in publicly accessible scientific publications. The development of direct-acting antivirals that target NS5B has been a significant advancement in the treatment of hepatitis C. These inhibitors can be categorized as nucleoside/nucleotide inhibitors that compete with the natural substrates at the active site, or non-nucleoside inhibitors that bind to allosteric sites on the enzyme, inducing conformational changes that impair its function. The precise mechanism by which this compound may inhibit NS5B polymerase has not been elucidated in the available literature.

Methodologies for In Vitro Enzyme Inhibition Assays

The evaluation of a compound's potential as an enzyme inhibitor involves a series of well-defined in vitro assays. These assays are designed to determine the potency of the inhibitor and to elucidate its mechanism of action.

Determination of Half Maximal Inhibitory Concentration (IC50) and Inhibition Constant (Ki)

The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of enzyme kinetics, it is the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%. The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor. The results are then plotted as a dose-response curve, with the inhibitor concentration on the x-axis and the enzyme activity on the y-axis. The IC50 value is the inhibitor concentration at which the curve crosses the 50% inhibition mark. wikipedia.org

It is important to note that the IC50 value is dependent on the experimental conditions, including the concentrations of the enzyme and the substrate. Therefore, for a more standardized measure of inhibitor potency, the inhibition constant (Ki) is often determined. The Ki is the dissociation constant of the enzyme-inhibitor complex and represents the affinity of the inhibitor for the enzyme. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

where [S] is the substrate concentration and Km is the Michaelis-Menten constant, which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). sigmaaldrich.com

Illustrative Data Table for IC50 Determination This table is for illustrative purposes only as specific data for this compound is not publicly available.

| Inhibitor Concentration (µM) | Enzyme Activity (%) | % Inhibition |

|---|---|---|

| 0.01 | 98 | 2 |

| 0.1 | 85 | 15 |

| 1 | 52 | 48 |

| 10 | 15 | 85 |

Analysis of Inhibition Mechanisms (e.g., Competitive, Non-competitive, Uncompetitive, Mixed, Time-Dependent, Metabolism-Dependent)

To understand how an inhibitor interacts with an enzyme and its substrate, the mechanism of inhibition is determined. This is typically done by measuring the initial reaction velocities at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk (double reciprocal) plot, which plots the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

The different types of reversible inhibition can be distinguished by the changes they cause in the kinetic parameters, Vmax and Km:

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. In this case, Vmax remains unchanged, but the apparent Km increases. jackwestin.comchemistrytalk.orgucl.ac.ukddugu.ac.in

Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This binding reduces the catalytic activity of the enzyme but does not affect substrate binding. Here, the apparent Vmax decreases, while the Km remains unchanged. jackwestin.comchemistrytalk.orgucl.ac.ukddugu.ac.in

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations. Both the apparent Vmax and Km are decreased. jackwestin.comchemistrytalk.orgucl.ac.ukddugu.ac.in

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in a decrease in the apparent Vmax and a change (either an increase or decrease) in the apparent Km. jackwestin.com

Time-dependent inhibition occurs when the inhibitory effect increases with the duration of pre-incubation of the enzyme and inhibitor before the addition of the substrate. This can indicate a slow-binding inhibitor or an irreversible inhibitor that forms a covalent bond with the enzyme.

Metabolism-dependent inhibition is a type of irreversible inhibition where the inhibitor is a substrate for the enzyme and is converted into a reactive species that then covalently binds to and inactivates the enzyme.

Structure Activity Relationship Sar and Rational Design Strategies

Impact of Substituents on the Quinoline (B57606) Ring System on Biological Activity

The quinoline ring is a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds targeting a range of receptors and enzymes. nih.govijresm.comnih.govnih.gov The biological activity of quinoline derivatives can be significantly tuned by altering the substituents on the bicyclic aromatic core. researchgate.net

The nature, size, and position of these substituents dictate the molecule's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn govern its interaction with biological targets. drugdesign.org For instance, in the context of anticancer agents, 2,4-disubstituted quinoline rings have shown excellent results through mechanisms like cell cycle arrest and apoptosis induction. ijresm.com Studies on quinoline-based c-Met inhibitors and antitumor agents have demonstrated that modifications on the quinoline core are critical for potency and selectivity. nih.govnih.gov

Research on various quinoline derivatives has highlighted key SAR trends:

Position of Substitution: The position of a substituent can dramatically alter activity. For example, in a series of anticancer quinoline derivatives, compounds with a methyl group at the C-5 position of the quinoline ring showed more potent activity than those substituted at the C-6 position. biointerfaceresearch.com In another study on quinolinyl-chromone hybrids, the substitution pattern on the quinoline moiety influenced selectivity for cholinesterase enzymes. nih.gov

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the electronic environment of the quinoline ring system, affecting its ability to form key interactions with a target protein. Direct fluorination of the quinoline ring, an electrophilic substitution, results in a mixture of fluoroquinolines, with the substitution pattern depending on the existing groups on the ring. researchgate.net

Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding pocket. In a series of fluorinated quinoline analogs with antifungal activity, various substituted benzoic acids were used to modify the core structure, with the bulk and nature of the substituent impacting efficacy against different fungal strains. mdpi.com

Table 1: Effect of Quinoline Ring Substitution on Biological Activity

| Position | Substituent Type | General Effect on Activity | Reference |

|---|---|---|---|

| C2, C4 | Various heterocycles | Important for anticancer activity through multiple mechanisms. | ijresm.com |

| C5 | Methyl group | More potent anticancer activity compared to C6-methyl substitution. | biointerfaceresearch.com |

| C7 | Bi-aryl groups | Potent antimalarial activity against resistant strains. | biointerfaceresearch.com |

Contribution of the Methanesulfonamide (B31651) Group to Target Specificity and Potency

The sulfonamide group is a critical pharmacophore in drug design, famously known for its role as a zinc-binding group in inhibitors of metalloenzymes, such as carbonic anhydrases (CAs). nih.gov In the context of (Quinolin-6-yl)methanesulfonamide, the methanesulfonamide moiety is expected to play a crucial role in anchoring the molecule to its biological target, thereby contributing significantly to its potency and specificity.

A study on novel quinoline-based sulfonamides designed as selective inhibitors of cancer-associated carbonic anhydrase isoform IX (CA IX) provides direct insight into the role of the sulfonamide group. nih.gov In these compounds, the primary sulfonamide functionality was systematically positioned at different locations on an anilino-quinoline scaffold.

Key findings include:

Zinc Anchoring: The sulfonamide group acts as a primary zinc anchoring group, coordinating with the Zn(II) ion in the active site of carbonic anhydrases. nih.gov

Positional Importance: The inhibitory activity and isoform selectivity were highly dependent on the position of the sulfonamide group. Moving the SO₂NH₂ group from the para-position to the meta- or ortho-positions on the anilino ring resulted in significant changes in inhibitory potency against different CA isoforms. nih.gov For instance, compounds with a para-sulfonamide (like 13b ) were excellent, single-digit nanomolar inhibitors of the target tumor-associated hCA IX isoform. nih.gov

Electronic Influence: The sulfonamide group exerts a powerful deshielding effect, which can be observed in NMR spectroscopy and influences the electronic properties of the entire molecule. mdpi.com

Table 2: Inhibitory Activity of Quinoline-Based Sulfonamide Regioisomers against Carbonic Anhydrase (CA) Isoforms

| Compound | Sulfonamide Position | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

|---|---|---|---|---|---|

| 13a | para | 78.4 | 145.2 | 25.8 | 49.3 |

| 13b | para | 92.1 | 189.5 | 5.5 | 38.4 |

| 13c | para | 55.4 | 105.7 | 18.6 | 41.2 |

| 11c | meta | 156.4 | 365.7 | 8.4 | 58.7 |

| 9d | ortho | 124.5 | 256.3 | 25.9 | 65.4 |

This data clearly demonstrates that the placement of the sulfonamide group is a critical determinant of both potency and selectivity, a key consideration in the rational design of inhibitors based on the this compound scaffold.

Influence of Linker Design and Substitution Patterns on Efficacy and Selectivity

In the development of quinoline-based inhibitors, linker design has proven to be a successful strategy for optimizing activity. A study on quinoline-based sulfonamides as carbonic anhydrase inhibitors demonstrated that a linker elongation approach, replacing an amino linker with a longer hydrazide one, improved the inhibitory activity against the target isoform hCA IX. nih.gov Specifically, the inhibitory activity (Ki) improved from 58.4 nM for an anilino-linked derivative to 31.1 nM for the corresponding hydrazide-linked compound. nih.gov

Similarly, in another series of novel quinoline derivatives, diverse nitrogen heterocycles were introduced through different linkers, with SAR analysis indicating that both the nature of the heterocycle and the linker had a significant impact on anti-proliferative activity. nih.gov The strategic use of linkers is fundamental in creating multi-target ligands, where the linker must be optimized to allow each pharmacophoric unit to effectively engage with its respective binding site.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a cornerstone of medicinal chemistry. Since biological targets like enzymes and receptors are chiral, they often exhibit stereoselective binding, meaning they interact differently with different enantiomers or diastereomers of a drug molecule. nih.gov

This principle is highly relevant to quinoline-based compounds. The biological activities of molecules with different enantiomers can vary significantly, making it crucial to employ stereoselective synthesis or chiral resolution techniques in drug development. nih.gov For example, in a series of quinoline derivatives designed as mGlu1 antagonists, the cis-isomer was identified as being significantly more potent than the corresponding trans-isomer, highlighting the importance of specific spatial orientation for receptor binding. researchgate.net

X-ray crystallography of a fluorinated quinoline analog revealed its precise three-dimensional structure, including the dihedral angle between the quinoline and phenyl rings and key torsion angles. mdpi.com This level of structural detail underscores how the specific conformation of a molecule, dictated by its stereochemistry, governs its biological function. Any modification to the (Quinolin-in-6-yl)methanesulfonamide scaffold must consider the potential creation of chiral centers and the differential activity of the resulting stereoisomers.

Rational Design Principles for Multi-Targeting Ligands and Hybrid Molecules

Complex, multifactorial diseases like cancer and Alzheimer's often involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.govnih.gov This has led to the rise of the multi-target-directed ligand (MTDL) paradigm, where a single chemical entity is designed to modulate multiple biological targets simultaneously. nih.govresearchgate.net This approach can offer improved therapeutic efficacy and a lower risk of drug-drug interactions compared to combination therapies. nih.govresearchgate.net

The quinoline scaffold is a highly versatile and privileged structure for the design of MTDLs. nih.govmdpi.com Rational design strategies for MTDLs often involve a hybridization approach, which combines the key structural features (pharmacophores) of different bioactive compounds into a single, novel molecule. researchgate.net

Examples of this strategy include:

Quinazoline-based MTDLs: In a lead optimization campaign for Alzheimer's disease, quinazoline (B50416) scaffolds were explored to create agents that could simultaneously inhibit human cholinesterases and β-secretase. nih.gov

Quinoline-Chalcone Hybrids: These molecules have been investigated as potential multi-target anticancer agents. mdpi.com

Quinoline-based Anticancer Agents: Researchers have designed quinoline derivatives to act as dual-target inhibitors of EGFR and HER-2 or to target multiple components of carcinogenic pathways like PI3K/mTOR. nih.govnih.gov

The design of a successful MTDL requires careful selection of targets and optimization of the linker connecting the different pharmacophoric moieties to ensure balanced activity at each target. researchgate.net The this compound structure could serve as an excellent starting point for creating MTDLs by attaching other pharmacophores to the quinoline ring or the methanesulfonamide group.

Lead Optimization and Design Strategies in Medicinal Chemistry

Lead optimization is the iterative process in drug discovery that aims to transform a promising "hit" or "lead" compound into a preclinical drug candidate. danaher.com This involves systematically modifying the lead structure to enhance its desirable properties while minimizing undesirable ones. For a compound like this compound, this process would focus on improving potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com

Key strategies in lead optimization include:

Structural Modification: This involves the direct chemical manipulation of functional groups, such as adding or swapping substituents, making isosteric replacements, or altering ring systems. nih.govdanaher.com For example, a lead optimization effort for quinazoline derivatives involved synthesizing a new series of compounds (AK-1 to AK-14) to improve inhibitory activity against enzymes implicated in Alzheimer's disease. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD can be used to design ligands that fit precisely into the binding site. This was used to develop potent ROR1 pseudokinase inhibitors from a quinoline-based hit compound. acs.org

In Silico Modeling: Computational tools play a major role in modern lead optimization. Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can predict the activity and binding modes of new analogs, helping to prioritize which compounds to synthesize. researchgate.netresearchgate.net This approach has been used to guide the design of new quinoline derivatives with potential anticancer properties. nih.govmdpi.com

The ultimate goal of lead optimization is to produce a compound with a balanced profile of high efficacy, good safety, and favorable pharmacokinetic properties suitable for clinical development. danaher.com

Based on a comprehensive search of available scientific literature, there is no specific research data published on the in vitro biological activities of the chemical compound this compound.

While the compound is listed in chemical supplier catalogs, indicating its existence and potential for research use sigmaaldrich.com, dedicated studies detailing its effects on cancer cell lines or microbial strains, as per the requested outline, could not be located.

The existing body of research focuses on structurally related but distinct molecules, such as:

Quinoline-benzenesulfonamides: These compounds, where a sulfonamide group is part of a benzene (B151609) ring attached to the quinoline core, have been investigated as inhibitors of carbonic anhydrase IX. nih.gov

Quinoline-sulfonamide hybrids: Various hybrids have been synthesized and tested for antibacterial properties, but these are typically N-arylsulfonamides or other complex structures, not the specific methanesulfonamide requested. nih.gov

Quinazoline-sulfonamides: Derivatives of the quinazoline scaffold (a bioisostere of quinoline) have been explored as carbonic anhydrase inhibitors and for anticancer potential. nih.govnih.gov

Other Quinoline Derivatives: Research is available on the anticancer and apoptotic effects of other quinoline derivatives, such as 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine nih.gov and various quinolin-8-yl amides nih.gov, which are structurally different from this compound.

Isomeric and Related Sulfonamides: A patent for antibacterial agents describes the synthesis and use of (quinolin-8-yl)methanesulfonamide, an isomer of the requested compound, but does not provide data for the 6-yl variant. google.com

Without any specific data on the cytotoxicity, cellular mechanisms of action, or antimicrobial spectrum of this compound, it is not possible to generate the requested scientific article while adhering to the strict requirements of focusing solely on this compound and providing detailed research findings.

Broader Biological Activities and Mechanistic Pathways in Vitro Research

Antiviral Activity Research (e.g., against SARS-CoV-2 Proteases)

While direct studies on the antiviral activity of (Quinolin-6-yl)methanesulfonamide against SARS-CoV-2 proteases are not extensively available in publicly accessible research, the broader class of quinoline (B57606) derivatives has been a significant focus of investigation for antiviral drug development. nih.govnih.gov The urgent need for effective therapeutics during the COVID-19 pandemic spurred research into various chemical scaffolds, with quinolines showing promise. nih.govjmaterenvironsci.comjmaterenvironsci.comfudutsinma.edu.ng

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for inhibitors. nih.gov Computational and in vitro studies have explored numerous quinoline-based compounds for their potential to bind to and inhibit Mpro. nih.govmdpi.com For instance, the introduction of a methanesulfonamide (B31651) group at the P3 position of certain inhibitor backbones has been shown to enhance hydrogen bond affinity with the Glu166 residue of the protease, leading to improved potency and antiviral activity. researchgate.net This suggests that the methanesulfonamide moiety present in this compound could potentially contribute to favorable interactions within the active site of viral proteases. However, without direct experimental data on this specific compound, its efficacy remains a subject for future investigation.

Anti-inflammatory Potential

The anti-inflammatory properties of quinoline derivatives are well-documented, with various analogues demonstrating the ability to modulate inflammatory pathways. nih.govnih.gov Research into the anti-inflammatory potential of the specific compound this compound is still emerging. However, studies on structurally related compounds, such as 8-quinolinesulfonamide derivatives, have shown significant anti-inflammatory effects. For example, certain 8-quinolinesulfonamide derivatives have been found to reduce the production of pro-inflammatory mediators. nih.gov

The general anti-inflammatory activity of quinolines is often attributed to their ability to interfere with key signaling pathways involved in the inflammatory response. nih.gov While these findings for related compounds are promising, dedicated studies are required to determine the specific anti-inflammatory profile and mechanisms of action of this compound.

Neurotherapeutic Research and Relevance to Cognitive Decline Pathways

In the realm of neurotherapeutics, quinoline-sulfonamides have been investigated as multi-target agents for cognitive decline, particularly in the context of Alzheimer's disease. nih.govrsc.org This neurodegenerative disorder is associated with the dysregulation of enzymes such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and monoamine oxidases (MAO-A and MAO-B). nih.gov A study on a series of novel quinoline-sulfonamides identified several potent dual inhibitors of these enzymes. nih.govrsc.org

Within this series, a compound structurally analogous to this compound, identified as compound a6 , demonstrated notable inhibitory activity. nih.gov The in vitro results for compound a6 and other potent analogues are summarized in the table below. nih.govrsc.org

| Compound | Target Enzyme | IC₅₀ (µM) |

| a5 | MAO-A | 0.59 ± 0.04 |

| a12 | MAO-B | 0.47 ± 0.03 |

| a11 | BChE | 0.58 ± 0.05 |

| a6 | AChE | 1.10 ± 0.77 |

| a18 | Potent Multifunctional Candidate | - |

| a15 | Potent Multifunctional Candidate | - |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of selected quinoline-sulfonamide compounds against their most potently inhibited enzyme, indicating their potential as neurotherapeutics.

Molecular docking studies have provided insights into the binding interactions of these compounds, suggesting that they form stable adducts with the active sites of the target enzymes. nih.gov For instance, compound a6 was noted to have a high binding energy of -10.40 kcal/mol with MAO-A. nih.gov These findings highlight the potential of the quinoline-sulfonamide scaffold in the development of treatments for neurodegenerative diseases.

Corrosion Inhibition Research

Quinoline derivatives are recognized as effective corrosion inhibitors for various metals, particularly mild steel in acidic environments. jmaterenvironsci.comjmaterenvironsci.com Their inhibitory action is generally attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.gov

Adsorption Mechanisms on Metal Surfaces (e.g., Fe(110))

Electrochemical Studies of Corrosion Inhibition Properties

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods for evaluating the performance of corrosion inhibitors. jmaterenvironsci.comfudutsinma.edu.ngresearchgate.net For quinoline derivatives, these studies typically show that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comfudutsinma.edu.ng

The addition of quinoline inhibitors generally leads to a decrease in the corrosion current density (i_corr) and an increase in the charge transfer resistance (R_ct), signifying a reduction in the corrosion rate. fudutsinma.edu.ngresearchgate.net The inhibition efficiency of these compounds is often found to increase with their concentration. jmaterenvironsci.com Although specific electrochemical data for this compound is not published, the established performance of other quinoline-based inhibitors provides a strong basis to expect similar effective corrosion inhibition properties.

Future Research Directions and Emerging Opportunities

Development of Advanced Synthetic Strategies for Novel Analogues

Future research will likely focus on creating libraries of (Quinolin-6-yl)methanesulfonamide analogues to explore the structure-activity relationship (SAR) comprehensively. Advanced synthetic strategies are crucial for this endeavor.

Diversification of the Quinoline (B57606) Core: The introduction of various substituents (e.g., -CH3, -OCH3, -Cl, -CF3) onto the quinoline ring can significantly alter the electronic and hydrophobic properties of the molecule. nih.gov This can be achieved through well-established quinoline synthesis methods or late-stage functionalization of the existing core.

Modification of the Linker: The methanesulfonamide (B31651) bridge can be altered. Strategies may include linker elongation, such as replacing an amino linker with a hydrazide, to create more distance and different vectoral arrangements between the quinoline and sulfonamide moieties. researchgate.net

Coupling Reactions: The use of modern coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can attach complex fragments to the core structure, leading to novel derivatives with potentially enhanced biological activity. mdpi.com For instance, reacting alkynyl quinazolinones with substituted 2-bromoacetamides has been used to generate libraries of related heterocyclic compounds. nih.gov